molecular formula C6H7NO2 B1203515 6-(Hydroxymethyl)pyridin-3-ol CAS No. 40222-77-3

6-(Hydroxymethyl)pyridin-3-ol

Cat. No.: B1203515
CAS No.: 40222-77-3
M. Wt: 125.13 g/mol
InChI Key: NESFDGDRYVANBC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxymethyl-5-hydroxypyridine can be achieved through various methods. One common approach involves the hydroxylation of 2-methyl-5-hydroxypyridine. This reaction typically requires the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions .

Industrial Production Methods

Industrial production of 2-Hydroxymethyl-5-hydroxypyridine may involve the extraction from natural sources, such as the seeds of Sterculia lychnophora. The seeds are dried and processed to isolate the compound. Alternatively, large-scale synthesis can be performed using chemical methods, optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxymethyl-5-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxymethyl-5-hydroxypyridine involves its role as a kinase inhibitor. It binds to the active site of kinases, preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways, leading to altered cellular functions. The compound’s molecular targets include specific kinases involved in cell proliferation and survival .

Properties

IUPAC Name

6-(hydroxymethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-4-5-1-2-6(9)3-7-5/h1-3,8-9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESFDGDRYVANBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329330
Record name 6-(hydroxymethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40222-77-3
Record name 6-(hydroxymethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(hydroxymethyl)pyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-tosyloxy-6-acetoxymethylpyridine (50 g, 0.148 mol) and NaOH (25 g, 0.62 mol) in 150 mL of water was refluxed for 15 h. The reaction mixture was cooled to RT and neutralized with con. HCl. The solvent was evaporated under vacuum affording a solid residue, which was suspended in ethyl acetate (750 mL) and heated to 60° C. for 30 min. with stirring. The suspended material was filtered off and the filtrate was concentrated to give 5-hydroxy-2-hydroxymethylpyridine (15 g, 80%) as a pale yellow solid. It was used in next step without further purification.
Name
3-tosyloxy-6-acetoxymethylpyridine
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Hydroxymethyl)pyridin-3-ol
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6-(Hydroxymethyl)pyridin-3-ol
Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: How is 6-(Hydroxymethyl)pyridin-3-ol formed in food?

A1: this compound can form in food through a ring expansion reaction of 5-(hydroxymethyl)furfural (HMF) when ammonia or ammonia-producing compounds are present []. This reaction occurs predominantly at neutral pH values and is influenced by temperature and reaction time. For instance, heating honey and sugarcane honey, both containing HMF, led to the formation of various pyridin-3-ols, including this compound as the major product [].

Q2: What is the proposed reaction pathway for the formation of this compound from HMF?

A2: The research suggests a general pathway for pyridin-3-ol formation from 2-oxofurans []. This pathway explains how HMF is converted to this compound, furfural to pyridin-3-ol, and 2-acetylfuran to 2-methylpyridin-3-ol. This suggests a broader applicability of this reaction mechanism for various 2-oxofuran compounds.

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